molecular formula C17H13N3O B7638009 3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile

3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile

Cat. No.: B7638009
M. Wt: 275.30 g/mol
InChI Key: MYBYZRXUNSMFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile is a heterocyclic aromatic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile typically involves the reaction of anthranilic acid derivatives with various reagents. One common method involves the condensation of 2-methyl-4-oxoquinazoline with benzyl cyanide under specific conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile include other quinazolinone derivatives such as:

  • 2-Methyl-4-oxoquinazoline
  • 3-Aminopiperidine
  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .

Properties

IUPAC Name

3-[(2-methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-12-19-16-8-3-2-7-15(16)17(21)20(12)11-14-6-4-5-13(9-14)10-18/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBYZRXUNSMFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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